1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3,5-dimethyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-13-12-17(22-10-4-5-11-22)23-19(20-13)14(2)18(21-23)15-6-8-16(24-3)9-7-15/h6-9,12H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXNXNODOIOPGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCC3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine typically involves multi-step reactions. One common approach is the condensation of 3-amino-1,2,4-triazoles with methyl 3-(2-cycloamino-4-methylpyrimidin-5-yl)-3-oxopropionates, followed by cyclization with aromatic aldehydes . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides an eco-friendly and efficient synthesis route .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the scalable synthesis typically involves optimizing the reaction conditions mentioned above to achieve high yields and purity. Microwave-assisted synthesis and the use of eco-friendly solvents are promising approaches for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a neuroprotective and anti-neuroinflammatory agent.
Medicine: Explored for its anticancer, antiviral, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . Additionally, it may exert its effects through the inhibition of endoplasmic reticulum stress and apoptosis pathways .
Comparison with Similar Compounds
Morpholine vs. Pyrrolidine Derivatives
- Compound: 2-(4-Methoxyphenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine Molecular Formula: C₁₉H₂₂N₄O₂ Molecular Weight: 338.4 Key Feature: Morpholine substituent (O-containing heterocycle) increases polarity and hydrogen-bonding capacity compared to pyrrolidine.
Piperazine Derivatives
- Compound : 2-(3,4-Dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine
- Molecular Formula : C₂₂H₂₉N₅O₂
- Molecular Weight : 395.5
- Key Feature : Ethylpiperazine introduces basicity and bulkiness, likely affecting pharmacokinetics (e.g., prolonged half-life).
Aromatic Substituent Modifications
Fluorinated Derivatives
Triazolopyrimidinones
- Compound: S2-TP (2-(4-Methoxyphenyl)-5-(piperidinomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one) Key Feature: Triazolo[1,5-a]pyrimidine core with a piperidinomethyl group. Ag/AgCl), influenced by the electron-donating piperidine group.
Antiviral and Antimicrobial Activities
- Triazolopyrimidine Derivatives : Compounds with 1,2,4-triazole-5-thione Schiff bases showed 40–43% inhibition of tobacco mosaic virus (TMV) at 500 μg/mL .
- Pyrazolo[1,5-a]pyrimidine Derivatives : Analogues with indole or thienyl groups (e.g., ZINC1384267) demonstrated antioxidant and CDK2 inhibitory activity .
Herbicidal and Fungicidal Activities
- Triazolopyrimidine Acetylhydrazones: Derivatives with chiral centers exhibited improved herbicidal activity against Echinochloa crus-galli .
Physicochemical and Electrochemical Properties
Table 1. Comparative Data for Key Compounds
Biological Activity
The compound 1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine belongs to a class of pyrazolo[1,5-a]pyrimidines that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The molecular formula of the compound is . Its structure includes a pyrrolidine moiety linked to a pyrazolo[1,5-a]pyrimidine core substituted with a 4-methoxyphenyl group. This unique arrangement contributes to its biological properties.
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit various mechanisms of action:
- Enzyme Inhibition : These compounds often act as inhibitors of specific enzymes involved in cellular signaling pathways. For instance, they may inhibit kinases or phosphodiesterases, leading to altered cellular responses.
- Receptor Modulation : Some derivatives selectively modulate neuropeptide Y (NPY) receptors, which are implicated in feeding behaviors and cardiovascular functions. This modulation can lead to therapeutic effects in disorders related to these pathways .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. These compounds demonstrate:
- Cytotoxicity Against Cancer Cell Lines : Various derivatives have shown significant cytotoxic effects against multiple cancer cell lines, including breast and lung cancer cells. The mechanism often involves induction of apoptosis and cell cycle arrest.
- Inhibition of Tumor Growth : In vivo studies have reported reduced tumor growth in animal models treated with these compounds .
Psychopharmacological Effects
Some studies suggest that these compounds may possess psychopharmacological properties:
- Anxiolytic and Antidepressant Effects : By modulating neurotransmitter systems through receptor interaction, certain derivatives may exhibit anxiolytic or antidepressant effects. This is particularly relevant for compounds targeting NPY receptors .
Case Studies and Research Findings
A variety of studies have been conducted to assess the biological activity of related compounds:
Q & A
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
- Methodological Answer : Key issues include exothermic reactions and solvent compatibility. Use microreactors for controlled heat dissipation during cyclization. Transition from batch to continuous flow systems improves reproducibility. Membrane separation (e.g., nanofiltration) can purify intermediates efficiently .
Q. How to handle toxicity risks during synthesis and biological testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
